3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-azabicyclo[311]heptan-6-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method is scalable and has been studied for its mechanism and scope . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with molecular targets, such as receptors or enzymes, through its bicyclic structure. This interaction can modulate biological pathways, leading to therapeutic effects. For example, when incorporated into antihistamine drugs, it can block histamine receptors, reducing allergic responses .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A related compound used as a building block in medicinal chemistry.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic amine with different substituents and applications.
Uniqueness
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which allows it to mimic the properties of other biologically active compounds while offering improved stability and reactivity .
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.1.1]heptan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-5-2-6(4-9)7(5)8/h5-7H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRGCOXFBWLERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-72-0 |
Source
|
Record name | 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.